![molecular formula C18H21NO5 B5765691 3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5765691.png)
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-4 and is a member of the benzamide family.
Scientific Research Applications
TMB-4 has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, TMB-4 has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, TMB-4 has been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In cancer research, TMB-4 has been investigated for its anti-tumor properties and its potential as a chemotherapy agent.
Mechanism of Action
The mechanism of action of TMB-4 is not fully understood. However, it has been suggested that TMB-4 may act as a modulator of various signaling pathways in the body. TMB-4 has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. TMB-4 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMB-4 can inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. TMB-4 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In vivo studies have shown that TMB-4 can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using TMB-4 in lab experiments is its potential as a drug candidate for the treatment of various diseases. TMB-4 has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently used for the treatment of these diseases. One limitation of using TMB-4 in lab experiments is its limited availability and high cost. TMB-4 is a relatively new compound, and its synthesis is complex, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research of TMB-4. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its anti-tumor properties and its potential as a chemotherapy agent. Additionally, further studies are needed to understand the mechanism of action of TMB-4 and to optimize its synthesis for large-scale production.
Synthesis Methods
The synthesis of TMB-4 involves the reaction between 2-methoxy-5-methylphenylamine and 3,4,5-trimethoxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11-6-7-14(21-2)13(8-11)19-18(20)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAYWBZXBVHRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide |
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